molecular formula C18H18FNO2 B2743876 (2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone CAS No. 1211175-91-5

(2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

Cat. No.: B2743876
CAS No.: 1211175-91-5
M. Wt: 299.345
InChI Key: REBVBPYEAHSVBQ-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a pyrrolidine-based methanone derivative featuring a 2-fluorophenyl ketone group and a 3-(4-methoxyphenyl)-substituted pyrrolidine ring. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which influence its electronic, steric, and physicochemical properties.

Properties

IUPAC Name

(2-fluorophenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c1-22-15-8-6-13(7-9-15)14-10-11-20(12-14)18(21)16-4-2-3-5-17(16)19/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBVBPYEAHSVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function . The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Aryl Group on Methanone Pyrrolidine Substituent Key Structural Features References
(2-Fluorophenyl)(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone 2-Fluorophenyl 3-(4-Methoxyphenyl) Dual electronic effects (fluoro + methoxy) N/A
(4-Methoxyphenyl)(pyrrolidin-1-yl)methanone (7b) 4-Methoxyphenyl None Electron-donating methoxy group only
(2-Fluorophenyl)(pyrrolidin-1-yl)methanone (S27) 2-Fluorophenyl None Electron-withdrawing fluorine; simpler pyrrolidine
(2-Methoxyphenyl)(piperidin-1-yl)methanone 2-Methoxyphenyl None (piperidine ring) Six-membered piperidine vs. pyrrolidine
(4-Fluorophenyl)(1H-pyrrol-2-yl)methanone 4-Fluorophenyl Pyrrole ring (unsaturated) Aromatic pyrrole vs. saturated pyrrolidine
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone Phenyl 2-(3-Methylpyridinyl) Basic pyridine substituent

Key Observations :

  • Ring Modifications: Piperidine analogs (e.g., ) exhibit increased flexibility compared to pyrrolidine, which may affect binding affinity in biological targets.
Physicochemical Properties
Property Target Compound (4-Methoxyphenyl)(pyrrolidin-1-yl)methanone (7b) (2-Fluorophenyl)(pyrrolidin-1-yl)methanone (S27)
Polarity Moderate (fluorine + methoxy) High (methoxy only) Moderate (fluorine only)
Solubility Likely low in water Low (hydrophobic aryl + pyrrolidine) Low (similar to 7b)
Melting Point Not reported Not reported Colorless oil (no sharp MP)

Spectroscopic Data :

  • NMR : The 4-methoxyphenyl group in 7b shows characteristic downfield shifts for aromatic protons (δ ~6.8–7.5 ppm) , while fluorine in S27 induces deshielding in adjacent protons .
  • IR: Pyrrolidine methanones exhibit C=O stretches near 1650–1700 cm⁻¹ .

Biological Activity

2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-cancer effects, neuroprotective activities, and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is C20H26FN5OC_{20}H_{26}FN_{5}O, with a molecular weight of approximately 363.45 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Anti-Cancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anti-cancer properties. For instance, a related triazole derivative showed promising results in inhibiting tumor growth in various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
Triazole DerivativeMCF-7 (breast cancer)25.72 ± 3.95Induction of apoptosis
Triazole DerivativeU87 (glioblastoma)45.2 ± 13.0PI3K pathway inhibition

The mechanism of action often involves the induction of apoptosis through the activation of caspases and modulation of the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased cell death in cancer cells .

Neuroprotective Effects

In addition to anti-cancer activity, compounds containing the piperidine moiety have been investigated for their neuroprotective effects. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis.

Key Findings:

  • Neuroprotection in vitro: Studies on neuronal cell lines demonstrated that similar piperidine derivatives reduced oxidative stress markers significantly.
  • Animal Models: In vivo studies using rodent models of neurodegenerative diseases showed improved cognitive function and reduced neuronal loss when treated with these compounds.

Antimicrobial Activity

Some derivatives of triazole have also been noted for their antimicrobial properties. The presence of the fluorophenyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.

Case Studies

Several case studies have highlighted the biological activity of compounds related to 2-cyclohexyl-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide:

  • Study on Anti-Cancer Activity : A recent clinical trial assessed the efficacy of a similar triazole compound in patients with advanced solid tumors. Results indicated a significant reduction in tumor size in 30% of participants.
  • Neuroprotection in Alzheimer's Disease : A preclinical study evaluated the effects of a piperidine-based compound on cognitive decline in an Alzheimer's mouse model. The treated group exhibited improved memory performance compared to controls.

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